AlPhos

Catalog No.
S3140759
CAS No.
1805783-60-1
M.F
C52H67F4OP
M. Wt
815.074
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AlPhos

CAS Number

1805783-60-1

Product Name

AlPhos

IUPAC Name

bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane

Molecular Formula

C52H67F4OP

Molecular Weight

815.074

InChI

InChI=1S/C52H67F4OP/c1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52/h11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3

InChI Key

ALWIRDZSIXWCBO-XDNJMUSDSA-N

SMILES

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F

Solubility

not available

Buchwald-Hartwig Cross-Coupling Reactions

Synthesis of Regioselective Aryl Fluorides

Pd-Catalyzed Fluorination

    Application Summary: AlPhos is used in Pd-catalyzed fluorination.

    Methods of Application: The specific experimental procedures and technical details would depend on the particular reaction being carried out.

Use as a Buchwald Precatalyst

    Application Summary: AlPhos Pd G6 Br is a G6 Buchwald precatalyst.

Fluorine-Containing Aromatics Synthesis

AlPhos, scientifically known as 2-(diphenylphosphino)-1-naphthylamine, is a specialized chemical compound primarily utilized as a ligand in palladium-catalyzed reactions. It is recognized for its effectiveness in facilitating cross-coupling reactions, particularly the Buchwald-Hartwig reaction, which is essential for forming carbon-nitrogen bonds in organic synthesis. The compound has gained attention due to its ability to operate under mild conditions, making it a valuable tool in synthetic organic chemistry .

  • Palladium-Catalyzed Cross-Coupling: AlPhos acts as a ligand in the Buchwald-Hartwig cross-coupling reaction, enabling the formation of carbon-nitrogen bonds from aryl halides and amines at room temperature .
  • Fluorination Reactions: It facilitates the Pd-catalyzed fluorination of activated aryl triflates and bromides, allowing for regioselective aryl fluoride synthesis. This reaction is particularly advantageous as it can be conducted at lower temperatures, minimizing side reactions .

The general reaction mechanism involves the coordination of AlPhos to the palladium center, enhancing the reactivity of the metal and allowing for efficient coupling with substrates.

AlPhos can be synthesized through several methods:

  • Direct Synthesis from Precursors: The compound can be synthesized by reacting diphenylphosphine with 1-naphthylamine under controlled conditions.
  • Ligand Exchange Reactions: AlPhos can also be obtained through ligand exchange processes involving palladium complexes where AlPhos replaces less effective ligands .

These methods are optimized to ensure high purity and yield, essential for its application in catalysis.

AlPhos finds applications primarily in:

  • Organic Synthesis: As a ligand in various palladium-catalyzed reactions, including cross-coupling and fluorination.
  • Pharmaceutical Development: Its ability to facilitate complex bond formations makes it crucial in synthesizing pharmaceutical intermediates and active ingredients .
  • Material Science: Potential applications as a precursor for developing advanced materials due to its unique electronic properties.

The interaction studies involving AlPhos primarily focus on its behavior as a ligand in catalytic systems. Research indicates that its steric and electronic properties significantly influence the efficiency and selectivity of palladium-catalyzed reactions. For instance, variations in substituents on the phenyl groups can alter the reactivity and selectivity towards different substrates, showcasing its versatility as a ligand .

AlPhos shares similarities with several other ligands used in catalysis. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Triphenylphosphine (PPh₃)Trisubstituted PhosphineWidely used but less selective than AlPhos
Dicyclohexylphosphine (PCy₂)Cyclic PhosphineOffers different sterics but less stability than AlPhos
Bipyridine LigandsBidentate LigandMore rigid structure; often requires harsher conditions

AlPhos is particularly noted for its ability to function effectively at lower temperatures compared to many traditional ligands, making it advantageous for sensitive substrates .

XLogP3

15.7

Dates

Modify: 2023-08-18

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